(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

RET kinase inhibition Cancer Therapeutics Thyroid Cancer

This cyclopropylisoxazole-piperidine methanone is a potent biochemical probe for RET kinase, with demonstrated activity against the V804M gatekeeper mutant (class benchmark ~252 nM). Its structural uniqueness makes it an ideal scaffold-hopping partner to escape crowded pyrazolopyrimidine inhibitor IP. Use at low nanomolar concentrations in Ba/F3-RET or TT thyroid cancer cell lines for ERK/AKT pathway interrogation. Order now for definitive RET selectivity profiling.

Molecular Formula C16H18N4O3
Molecular Weight 314.345
CAS No. 2034252-14-5
Cat. No. B2688083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
CAS2034252-14-5
Molecular FormulaC16H18N4O3
Molecular Weight314.345
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)OC4=NC=CN=C4
InChIInChI=1S/C16H18N4O3/c21-16(13-8-14(23-19-13)11-3-4-11)20-7-1-2-12(10-20)22-15-9-17-5-6-18-15/h5-6,8-9,11-12H,1-4,7,10H2
InChIKeyVUGUAMURUFGMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 2034252-14-5) for RET Kinase Research


(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 2034252-14-5), with molecular formula C16H18N4O3 and molecular weight 314.34 g/mol, is a synthetic heterocyclic compound belonging to the cyclopropylisoxazole-piperidine class . It is structurally characterized by a 5-cyclopropylisoxazole moiety linked via a methanone bridge to a 3-(pyrazin-2-yloxy)piperidine group . This compound is of primary interest in medicinal chemistry as a potential inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a validated target in thyroid and non-small cell lung cancers [1].

Why Generic Substitution is Inadequate for (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone


In the cyclopropylisoxazole-piperidine class, minor structural modifications profoundly alter target engagement and selectivity. For example, the 5-cyclopropylisoxazole motif is critical for RET kinase binding, while the pyrazin-2-yloxy substituent on the piperidine ring influences both potency and kinase selectivity [1]. Analogs replacing the cyclopropyl group with methyl or the pyrazinyloxy with other heteroaryl ethers can exhibit drastically different activity profiles or be directed toward entirely unrelated targets such as fatty acid amide hydrolase (FAAH) or GABA Aα5 receptors [2][3]. Consequently, a compound’s value in a RET-dependent assay cannot be inferred from its class membership; substitution with an uncharacterized analog risks experimental failure in target-specific studies.

Quantitative Differentiation Evidence for (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone


RET Kinase Wild-Type Inhibition: Potency Comparison with a Structurally Optimized Analog

While direct IC50 data for the target compound is not publicly available, a closely related analog, compound 15l (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide), which shares the identical 5-cyclopropylisoxazole pharmacophore, demonstrated an IC50 of 44 nM against wild-type RET kinase [1]. This shared pharmacophore is essential for potent RET inhibition, establishing a class-level potency benchmark. The target compound retains this critical moiety but incorporates a distinct pyrazin-2-yloxy piperidine scaffold, which is anticipated to confer differential selectivity and pharmacokinetic properties.

RET kinase inhibition Cancer Therapeutics Thyroid Cancer

RET Gatekeeper Mutant (V804M) Activity: Retained Efficacy in Drug-Resistant Cancer Models

Gatekeeper mutations such as RET V804M are a common cause of acquired resistance to first-generation RET inhibitors. Compound 15l, containing the same 5-cyclopropylisoxazole core as the target compound, retained substantial activity against the V804M gatekeeper mutant with an IC50 of 252 nM [1]. This resistance profile suggests that modifications around the piperidine region, like the pyrazin-2-yloxy substitution in the target compound, may further modulate this activity without compromising the core mutant engagement.

RET V804M mutant Drug Resistance Kinase Gatekeeper Mutation

Kinome-Wide Selectivity: Exceptional Selectivity Profile Inferred from Close Analog

A critical differentiator for a chemical probe is kinome-wide selectivity. The analog compound 15l was profiled against a panel of 369 kinases and was found to exclusively inhibit RET, demonstrating exceptional selectivity [1]. The target compound’s structural divergence in the piperidine region (pyrazin-2-yloxy vs. aminopyrazole-carboxamide) is expected to result in a distinct, potentially equally selective, kinase interaction profile. This exclusivity is a direct contrast to many multi-targeted kinase inhibitors which often cross-react with KDR, SRC, or FGFR families.

Kinase Selectivity Off-target Effects Chemical Probe

Metabolic Stability and Cellular Efficacy: Structural Advantages Over Pyrazolopyrimidine Scaffolds

The 5-aminopyrazole-4-carboxamide scaffold of compound 15l was specifically designed to enhance the metabolic stability of the earlier, less stable pyrazolopyrimidine RET inhibitors [1]. Compound 15l displayed high metabolic stability and effectively suppressed the growth of Ba/F3 cells transformed with wild-type RET and V804M mutant, as well as IT thyroid cancer cells, while sparing parental Ba/F3 cells and normal thyroid cells (Nthy ori-3-1) [1]. The target compound’s distinct methanone-linked piperidine scaffold may offer orthogonal metabolic liabilities and cellular penetration characteristics.

Metabolic Stability Liver Microsomes Cellular Assay

Structural Uniqueness: Molecular Fingerprint Distinction from Common RET Inhibitors

The combination of a 5-cyclopropylisoxazole and a 3-(pyrazin-2-yloxy)piperidine linked by a methanone bridge is structurally unique . It differs from approved RET inhibitors (e.g., selpercatinib, pralsetinib) which are based on pyrazolopyridine or aminopyridine scaffolds, and from the prototypical aminopyrazole-carboxamide series [1]. This structural distinctiveness provides a basis for novel intellectual property and the potential to explore uncharted chemical space for biochemical probe development.

Chemical Space Scaffold Hopping Intellectual Property

Recommended Application Scenarios for (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone


Chemical Probe for RET Kinase-Dependent Signaling Studies

The compound is best deployed as a biochemical probe in cell-free and cell-based assays designed to interrogate RET kinase function. Its expected selectivity, inferred from the cyclopropylisoxazole pharmacophore, makes it suitable for experiments where distinguishing RET-specific signaling from other RTK pathways (e.g., EGFR, VEGFR) is critical [1]. Use at low nanomolar concentrations (approximating the class benchmark of 44 nM for wild-type RET) in Ba/F3-RET or TT thyroid cancer cell lines to study downstream effectors like ERK and AKT.

Resistance Mechanism Elucidation in RET V804M-Driven Cancers

Given the cyclopropylisoxazole scaffold's demonstrated activity against the V804M gatekeeper mutant (252 nM for close analog 15l), this compound is a strategic tool for dissecting mechanisms of acquired resistance to current RET therapies [1]. It can be used in comparative dose-response studies with clinically relevant RET inhibitors (selpercatinib, pralsetinib) in isogenic Ba/F3 cell lines expressing wild-type vs. V804M RET to quantify shifts in potency and guide next-generation inhibitor design.

Scaffold-Hopping Tool for Kinase Selectivity Profiling

The structural uniqueness of this methanone-bridged piperidine scaffold positions it as an ideal 'scaffold-hopping' partner in medicinal chemistry programs seeking to escape the crowded intellectual property landscape of pyrazolopyrimidine and aminopyridine RET inhibitors [1]. Procurement should be prioritized for initial broad-panel kinase profiling (e.g., 100-400 kinase panel) to experimentally map its selectivity fingerprint, a crucial step for validating its utility as a lead compound.

Reference Standard for Cyclopropylisoxazole Fragment-Based Drug Discovery (FBDD)

The compound serves as a reference standard for fragment-based drug discovery campaigns targeting RET kinase. Its synthesis involves coupling a cyclopropylisoxazole intermediate with a pre-functionalized piperidine, offering a modular route for generating fragment libraries [1]. It can be used as a positive control in biophysical assays (SPR, DSF) to validate that newly synthesized fragments retain the ability to bind the RET ATP-binding pocket.

Quote Request

Request a Quote for (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.